Pharmaceutical Purity: ≥99.0% HPLC Specification for Reproducible GMP Synthesis
A standard industrial specification for 6-Chlorouracil intended for pharmaceutical intermediate use is a purity of ≥99.0% as determined by HPLC, with additional controls on drying loss (≤0.5%) and residue on ignition (≤0.1%) [1]. This specification is a critical procurement benchmark. In comparison, technical or industrial grades of 6-Chlorouracil or related halogenated pyrimidines may be supplied at lower purities (e.g., 98% min HPLC), as observed in some vendor listings for the compound [2]. The 1% difference in assay represents a tenfold increase in allowable impurities, which can include residual solvents, by-products from synthesis, or degradation products that may interfere with sensitive downstream reactions [1].
| Evidence Dimension | Purity (HPLC Assay) |
|---|---|
| Target Compound Data | ≥99.0% |
| Comparator Or Baseline | Industrial/technical grade: 98% (Min,HPLC) |
| Quantified Difference | ≥1% higher absolute purity; up to a 50% reduction in total allowable impurities |
| Conditions | Vendor technical data sheets and certificates of analysis (CoA) |
Why This Matters
This quantitative difference in purity is decisive for ensuring reaction reproducibility, maximizing yield in multistep pharmaceutical syntheses, and meeting stringent GMP requirements for impurity control.
- [1] 6-Chlorouracil (CAS 4270-27-3): Technical Specifications & Industrial Applications. nbinno.com, 2025. View Source
- [2] 4270-27-3 | 6-Chlorouracil. capotchem.com. View Source
